5-Hydroxyvalproic acid

Descripción general

Descripción

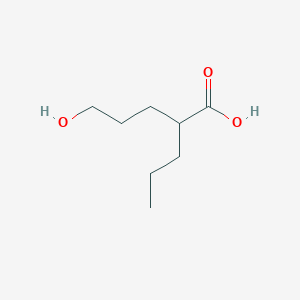

5-Hydroxyvalproic acid is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The chemical formula for this compound is C8H16O3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyvalproic acid typically involves the hydroxylation of valproic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group into the valproic acid molecule .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxyvalproic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted hydroxyvalproic acid derivatives.

Aplicaciones Científicas De Investigación

Neurological Disorders

5-HVPA has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that it may enhance GABAergic neurotransmission, contributing to its anticonvulsant properties. Studies have shown that 5-HVPA can inhibit succinic semialdehyde dehydrogenase, leading to increased levels of succinic semialdehyde, which further enhances GABA activity .

Cancer Therapy

The compound has also been explored for its potential role in cancer treatment. Valproic acid and its metabolites, including 5-HVPA, exhibit anti-proliferative effects on various cancer cell lines. For instance, studies have demonstrated that VPA can induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation and apoptosis pathways .

Table 1: Summary of Research Findings on 5-Hydroxyvalproic Acid in Cancer Therapy

Metabolism and Toxicity Studies

Understanding the metabolism of 5-HVPA is crucial for evaluating its therapeutic potential and safety profile. Research indicates that it undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. This metabolic pathway can influence the pharmacokinetics and toxicity profiles of valproic acid derivatives .

Table 2: Metabolic Pathways Involving this compound

| Enzyme | Reaction Type | Impact |

|---|---|---|

| CYP2C9 | Hydroxylation | Formation of 5-HVPA |

| CYP2A6 | Oxidation | Further metabolism to inactive forms |

| CYP2B6 | Desaturation | Potentially toxic metabolites |

Case Study 1: Valproic Acid in Cancer Treatment

A pilot study investigated the effects of valproic acid on patients with low-grade neuroendocrine carcinoma. Results indicated that patients receiving VPA showed significant tumor reduction compared to controls, suggesting a potential role for its metabolites like 5-HVPA in oncological therapies .

Case Study 2: Neuroprotective Effects in Huntington's Disease

In a clinical trial involving patients with Huntington's disease, treatment with valproic acid led to improvements in motor function and cognitive performance. The study highlighted the importance of GABAergic modulation by VPA and its metabolites as a therapeutic strategy for neurodegenerative conditions .

Mecanismo De Acción

The exact mechanism of action of 5-Hydroxyvalproic acid is not fully understood. it is believed to exert its effects through similar pathways as valproic acid. Valproic acid is known to inhibit histone deacetylases (HDACs), leading to increased acetylation of histone proteins and altered gene expression. This mechanism is thought to contribute to its anticonvulsant and mood-stabilizing effects .

Comparación Con Compuestos Similares

Similar Compounds

Valproic acid: The parent compound of 5-Hydroxyvalproic acid, used as an anticonvulsant and mood stabilizer.

2-Propylglutaric acid: Another metabolite of valproic acid with similar chemical properties.

5-Hydroxyvaleric acid: A structurally similar compound with a hydroxyl group on the valeric acid chain

Uniqueness

This compound is unique due to its specific hydroxylation pattern on the valproic acid molecule. This modification can influence its biological activity and metabolic pathways, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

5-Hydroxyvalproic acid (5-OH-VPA) is a significant metabolite of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Understanding the biological activity of 5-OH-VPA is crucial for elucidating its therapeutic potential and mechanisms of action, especially in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, therapeutic effects, and relevant case studies.

Metabolism and Formation

5-OH-VPA is primarily formed through the metabolism of VPA by hepatic cytochrome P450 enzymes, specifically CYP2C9, CYP2B6, and CYP2A6. This metabolic pathway underscores the importance of genetic polymorphisms in these enzymes, which can influence the concentration of 5-OH-VPA in patients and subsequently affect therapeutic outcomes and toxicity profiles .

Biological Activity

- GABAergic Activity :

- Histone Deacetylase Inhibition :

- Neurotrophic Effects :

Case Studies

Several studies have explored the effects of 5-OH-VPA in clinical settings:

- Case Study on Bipolar Disorder : A study involving patients with bipolar disorder demonstrated that treatment with VPA led to significant improvements in mood stabilization, which was correlated with increased levels of 5-OH-VPA. The findings suggest that this metabolite may contribute to the mood-stabilizing effects observed with VPA treatment .

- Hyperammonemia Incidence : Research has indicated that elevated levels of ammonia are associated with VPA therapy. A subset of patients exhibited higher concentrations of 5-OH-VPA, which correlated with episodes of hyperammonemia. This highlights the need for monitoring metabolite levels during treatment .

Therapeutic Applications

This compound exhibits potential therapeutic applications beyond its role as a metabolite:

- Antiepileptic Properties : The enhanced GABAergic activity suggests that 5-OH-VPA may be effective in treating various seizure disorders.

- Mood Stabilization : Its role in modulating BDNF levels indicates potential applications in mood disorders such as depression and bipolar disorder.

- Neuroprotective Effects : The HDAC inhibitory action may provide neuroprotective benefits in neurodegenerative diseases like Huntington's disease and Alzheimer's disease .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| GABA Synthesis Enhancement | Inhibition of GABA transaminase | Anticonvulsant effects |

| HDAC Inhibition | Histone hyperacetylation | Neuroprotection, improved gene expression |

| BDNF Regulation | Increased expression through signaling pathways | Neuroplasticity enhancement |

Propiedades

IUPAC Name |

5-hydroxy-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWBCJXKYKOLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968428 | |

| Record name | 5-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53660-23-4 | |

| Record name | 5-Hydroxyvalproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53660-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyvalproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53660-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxyvalproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Hydroxy-2-propylpentanoic acid in the metabolism of valproic acid?

A1: 5-Hydroxy-2-propylpentanoic acid, also known as 5-hydroxyvalproic acid, is a minor metabolite of the antiepileptic drug valproic acid (VPA). [, ] It is formed through the cytochrome P450-mediated hydroxylation of VPA. [] While not as potent as the toxic metabolite 2,4-diene-VPA, research suggests that inhibiting the formation of this compound, along with other oxidative metabolites of VPA, does not significantly alter the overall toxicity of VPA in rat hepatocytes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.